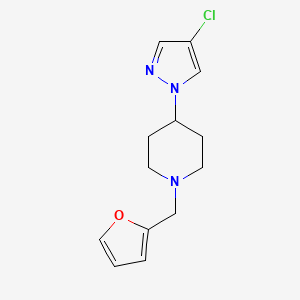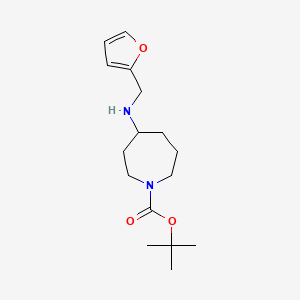
4-(4-chlorophenyl)-N-(3-hydroxypyridin-4-yl)oxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-N-(3-hydroxypyridin-4-yl)oxane-4-carboxamide, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOP belongs to the class of oxane-4-carboxamides, which are known to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
The mechanism of action of CPOP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. CPOP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell differentiation. By inhibiting HDAC activity, CPOP can induce apoptosis in cancer cells and suppress tumor growth.
Biochemical and Physiological Effects:
CPOP has been shown to have a number of biochemical and physiological effects, including the inhibition of HDAC activity, the induction of apoptosis in cancer cells, and the suppression of tumor growth. It has also been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various inflammatory and viral diseases.
实验室实验的优点和局限性
One of the advantages of using CPOP in lab experiments is its potential therapeutic applications, particularly in the field of cancer research. However, one of the limitations of using CPOP is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of CPOP can be challenging and time-consuming, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for the research on CPOP. One potential direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its anti-inflammatory and anti-viral properties and its potential use in the treatment of various inflammatory and viral diseases. Additionally, the development of more efficient and cost-effective methods for synthesizing CPOP could help to facilitate its use in future research.
合成方法
CPOP can be synthesized using a variety of methods, including the reaction of 4-chlorobenzene-1,3-diamine with 3-hydroxypyridine-4-carboxylic acid in the presence of a suitable coupling agent. The resulting product can be purified using various chromatographic techniques.
科学研究应用
CPOP has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells, inhibiting cell proliferation, and suppressing tumor growth. CPOP has also been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various inflammatory and viral diseases.
属性
IUPAC Name |
4-(4-chlorophenyl)-N-(3-hydroxypyridin-4-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-3-1-12(2-4-13)17(6-9-23-10-7-17)16(22)20-14-5-8-19-11-15(14)21/h1-5,8,11,21H,6-7,9-10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOBAYYJCABSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)


![4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one](/img/structure/B7647583.png)
![N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647595.png)
![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide](/img/structure/B7647610.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7647621.png)
![N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)
![N-ethyl-1-[2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]azetidine-3-carboxamide](/img/structure/B7647639.png)
![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol](/img/structure/B7647660.png)
![1-[(1-Methoxycyclobutyl)methyl]-3-[(4-pyridin-3-ylphenyl)methyl]urea](/img/structure/B7647666.png)
![1-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-3-[1-(3-fluoro-4-methylphenyl)ethyl]urea](/img/structure/B7647672.png)